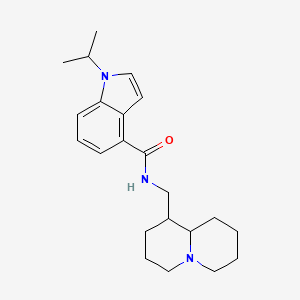![molecular formula C24H28N4O2 B11129671 (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11129671.png)
(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone is a complex organic molecule featuring a pyrazole ring substituted with isopropyl and phenyl groups, and a piperazine ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazole.
Substitution Reactions: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Coupling Reaction: Finally, the pyrazole and piperazine derivatives can be coupled using a suitable coupling agent like carbonyldiimidazole (CDI) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with enzyme active sites, while the piperazine ring can bind to receptor sites, modulating their activity. This dual interaction can lead to various biological effects, including inhibition of enzyme activity or receptor antagonism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar pyrazole structure but lacks the piperazine moiety.
4-(4-Methoxyphenyl)piperazine: Similar piperazine structure but lacks the pyrazole moiety.
3-Isopropyl-1-phenyl-1H-pyrazole: Similar pyrazole structure with isopropyl substitution but lacks the piperazine moiety.
Uniqueness
The uniqueness of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone lies in its combined pyrazole and piperazine structures, which provide a versatile framework for various biological interactions. This dual functionality makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C24H28N4O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C24H28N4O2/c1-18(2)22-17-23(28(25-22)20-7-5-4-6-8-20)24(29)27-15-13-26(14-16-27)19-9-11-21(30-3)12-10-19/h4-12,17-18H,13-16H2,1-3H3 |
Clé InChI |
RXGWCBQLBYIPON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B11129589.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11129595.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129607.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11129613.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129618.png)
![N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11129624.png)
![N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11129630.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11129636.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129645.png)
![ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11129653.png)

![4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11129655.png)
![N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11129656.png)
![Methyl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11129658.png)
